1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One application of compounds related to 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is in the field of antimicrobial activity. For example, Vlasov et al. (2015) synthesized a similar compound and found it to have activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, similar to the effects of Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Chemical Synthesis and Characterization
Elneairy et al. (2006) focused on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related compounds. Their work is essential for understanding the chemical properties and potential applications of such complex heterocyclic compounds (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Nucleoside Synthesis
El‐Barbary et al. (1995) reported on the synthesis of nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This research is significant for the development of novel nucleosides, which can have implications in medicinal chemistry and drug development (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Antiprotozoal Activity
Dürüst et al. (2012) explored the antiprotozoal and anti-cancer activities of oxadiazole and triazole-containing heterocyclic compounds. Their work contributes to the understanding of the therapeutic potential of such compounds in treating protozoal infections and cancer (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity. This suggests potential applications in the development of antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Future Directions
Oxadiazoles have established their potential for a wide range of applications, and their derivatives have shown favorable properties. Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .
Properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-11-16-10(18-23-11)6-19-8-7-22-14(20)12(8)13(17-15(19)21)9-4-3-5-24-9/h3-5,13H,2,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCBVXIKSNECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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